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molecular formula C7H3F3N2 B1328899 2-(Trifluoromethyl)nicotinonitrile CAS No. 870066-15-2

2-(Trifluoromethyl)nicotinonitrile

Cat. No. B1328899
M. Wt: 172.11 g/mol
InChI Key: APSXEJUOOOHRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704997B1

Procedure details

To an oven-dried, N2-purged, 100-mL, round-bottomed flask containing a magnetic stir bar were added copper(I) iodide (1.26 g, 6.6 mmol) and potassium fluoride (383 mg, 6.6 mmol). The flask was heated to 120° C. for 1 hour under vacuum. After cooling to room temperature, 2-iodonicotinonitrile (1.38 g, 6.00 mmol) was added followed by the addition via syringe of anhydrous dimethylformamide (6 mL) and anhydrous N-methylpyrrolidinone (6 mL). A solution of (trifluoromethyl)trimethylsilane (12 mL of 0.5 M, 6.00 mmol) in tetrahydrofuran was added via syringe and the reaction mixture was stirred at room temperature overnight. Water (20 mL) was added. The mixture was transferred to a separatory funnel and extracted with ether (3×30 mL). The combined organic extracts were washed with ammonium hydroxide (30 mL), 1N hydrochloric acid (30 mL), and saturated sodium bicarbonate (30 mL). The ether solution was dried over magnesium sulfate and concentrated by rotary evaporator. The product was purified by flash chromatography (silica gel: 35% ethyl acetate, 65% hexanes, product Rf˜0.3) to give 800 mg (77%) of the title compound as a white powder. 1H NMR (CDCl3) δ 7.69 (dd, J=8.0, 4.9 Hz, 1H), 8.21 (dd, J=8.0, 1.5 HZ, 1H), 8.92 (dd, J=4.7, 9.4 Hz, 1H).
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
383 mg
Type
reactant
Reaction Step Four
Name
copper(I) iodide
Quantity
1.26 g
Type
catalyst
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
77%

Identifiers

REACTION_CXSMILES
[F-].[K+].I[C:4]1[N:11]=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7].CN(C)C=O.[F:17][C:18]([Si](C)(C)C)([F:20])[F:19]>O1CCCC1.[Cu]I.O.CN1CCCC1=O>[F:17][C:18]([F:20])([F:19])[C:4]1[N:11]=[CH:10][CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:0.1|

Inputs

Step One
Name
Quantity
1.38 g
Type
reactant
Smiles
IC1=C(C#N)C=CC=N1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
6 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
12 mL
Type
reactant
Smiles
FC(F)(F)[Si](C)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
383 mg
Type
reactant
Smiles
[F-].[K+]
Name
copper(I) iodide
Quantity
1.26 g
Type
catalyst
Smiles
[Cu]I
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To an oven-dried, N2-purged
ADDITION
Type
ADDITION
Details
100-mL, round-bottomed flask containing a magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×30 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with ammonium hydroxide (30 mL), 1N hydrochloric acid (30 mL), and saturated sodium bicarbonate (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporator
CUSTOM
Type
CUSTOM
Details
The product was purified by flash chromatography (silica gel: 35% ethyl acetate, 65% hexanes, product Rf˜0.3)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C1=C(C#N)C=CC=N1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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